molecular formula C8H13N B2736801 Tricyclo[3.2.1.0,2,4]octan-3-amine CAS No. 90642-11-8

Tricyclo[3.2.1.0,2,4]octan-3-amine

Cat. No.: B2736801
CAS No.: 90642-11-8
M. Wt: 123.199
InChI Key: RKSWLMCWQKHBKD-UHFFFAOYSA-N
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Description

Tricyclo[3.2.1.0,2,4]octan-3-amine is a unique organic compound characterized by its tricyclic structure. This compound is notable for its rigid, cage-like framework, which imparts distinct chemical properties and reactivity. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[3.2.1.0,2,4]octan-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a tricyclic ketone or aldehyde in the presence of a reducing agent. The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired tricyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Tricyclo[3.2.1.0,2,4]octan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Tricyclo[3.2.1.0,2,4]octan-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.

    Industry: The compound’s stability and reactivity make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Tricyclo[3.2.1.0,2,4]octan-3-amine exerts its effects involves its interaction with specific molecular targets. The rigid tricyclic structure allows it to fit into certain binding sites, influencing biological pathways and chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Tricyclo[3.2.1.0,2,4]octane: A similar tricyclic compound without the amine group.

    Norbornane: Another tricyclic compound with a different ring structure.

    Adamantane: A polycyclic compound with a similar cage-like structure.

Uniqueness: Tricyclo[3.2.1.0,2,4]octan-3-amine is unique due to its specific tricyclic structure combined with an amine group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

tricyclo[3.2.1.02,4]octan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c9-8-6-4-1-2-5(3-4)7(6)8/h4-8H,1-3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSWLMCWQKHBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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